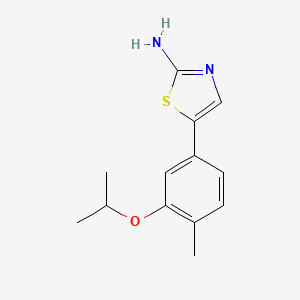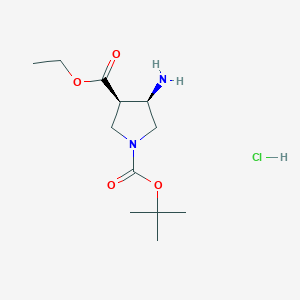
Phosphonium, (2-oxo-1,2-diphenylethyl)triphenyl-, bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonium, (2-oxo-1,2-diphenylethyl)triphenyl-, bromide is a chemical compound with the molecular formula C32H26BrOP. It is a phosphonium salt that features a triphenylphosphonium cation and a bromide anion. This compound is known for its applications in organic synthesis and as a reagent in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphonium, (2-oxo-1,2-diphenylethyl)triphenyl-, bromide can be synthesized through the reaction of triphenylphosphine with 2-oxo-1,2-diphenylethyl bromide. The reaction typically takes place in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The purification steps are also scaled up, often involving large-scale crystallization or distillation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonium, (2-oxo-1,2-diphenylethyl)triphenyl-, bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The bromide anion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions, alkoxides, or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Triphenylphosphine.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Phosphonium, (2-oxo-1,2-diphenylethyl)triphenyl-, bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of ylides and as a phase-transfer catalyst.
Biology: Employed in the study of cellular processes and as a probe for mitochondrial function.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of Phosphonium, (2-oxo-1,2-diphenylethyl)triphenyl-, bromide involves its ability to form stable ylides, which are useful intermediates in organic synthesis. The compound can interact with various molecular targets, including enzymes and cellular membranes, influencing biochemical pathways and cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phosphonium, (2-oxo-2-phenylethyl)triphenyl-, bromide
- Phosphonium, (2-oxo-1,2-diphenylethyl)triphenyl-, chloride
Comparison
Phosphonium, (2-oxo-1,2-diphenylethyl)triphenyl-, bromide is unique due to its specific structure and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and stability, making it suitable for specific applications in organic synthesis and research.
Eigenschaften
CAS-Nummer |
1530-47-8 |
|---|---|
Molekularformel |
C32H26BrOP |
Molekulargewicht |
537.4 g/mol |
IUPAC-Name |
(2-oxo-1,2-diphenylethyl)-triphenylphosphanium;bromide |
InChI |
InChI=1S/C32H26OP.BrH/c33-31(26-16-6-1-7-17-26)32(27-18-8-2-9-19-27)34(28-20-10-3-11-21-28,29-22-12-4-13-23-29)30-24-14-5-15-25-30;/h1-25,32H;1H/q+1;/p-1 |
InChI-Schlüssel |
UFDGFSKLZIRPOV-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



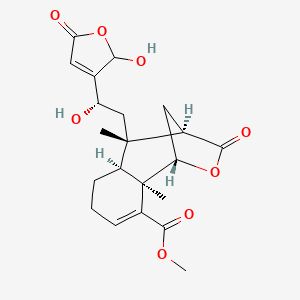
![7-Fluoro-2-methylimidazo[1,2-a]pyridine](/img/structure/B14760565.png)
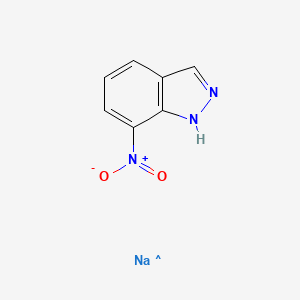
![Chloro[4-(ethoxycarbonyl)phenyl]mercury](/img/structure/B14760581.png)
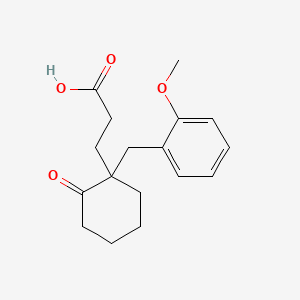

![(5R)-3-((Benzyloxy)carbonyl)-7-(tert-butoxycarbonyl)-3,7-diazabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B14760591.png)
